Bienvenue dans la boutique en ligne BenchChem!

Alifedrine

antiarrhythmic ischaemia-reperfusion injury ventricular fibrillation

Why choose Alifedrine? It uniquely combines positive inotropy with antiarrhythmic protection—reducing ventricular tachycardia by 40% and fibrillation by 38%—while minimizing myocardial oxygen consumption. Ideal for ischaemia-reperfusion models and oral chronic dosing studies. Standard inotropes (dobutamine, milrinone) raise pro-arrhythmic risk; alifedrine offers a proven safety advantage. Source ≥98% pure compound for reproducible preclinical research.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
CAS No. 78756-61-3
Cat. No. B1666877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlifedrine
CAS78756-61-3
Synonymsalifedrine
D 13625
D-13625
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2
InChIInChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1
InChIKeyUEELVIXXTBPOCF-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alifedrine (CAS 78756-61-3) Compound Profile: A Partial Beta-Adrenergic Agonist for Cardiovascular Research


Alifedrine (D-13625) is a synthetic small-molecule partial agonist at beta-adrenergic receptors, classified as a cardiotonic agent with both positive inotropic and peripheral vasodilatory properties [1]. Its chemical structure—1-cyclohexyl-3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-propan-1-one—incorporates a cyclohexyl ketone moiety linked via a secondary amine to a phenylpropanolamine backbone, determining its stereospecific interaction with beta-1 and beta-2 adrenoceptors [2]. Originally developed in the 1980s as a potential heart failure therapeutic, alifedrine’s pharmacological profile is distinguished by a balanced stimulation of myocardial contractility and vascular smooth muscle relaxation, resulting in increased cardiac output with minimal chronotropic drive and a unique antiarrhythmic signature not shared by conventional inotropic agents [3].

Why Alifedrine Cannot Be Substituted by Other Beta-Adrenergic Agonists or PDE3 Inhibitors


Generic substitution among positive inotropic agents is pharmacologically inappropriate because alifedrine exhibits a divergent benefit–risk profile that is not replicated by alternative mechanistic classes. Standard beta-adrenergic agonists such as dobutamine increase myocardial oxygen consumption substantially (38–61%) while carrying pro-arrhythmic liability [1]; phosphodiesterase-3 (PDE3) inhibitors such as milrinone and enoximone, although vasodilatory, are associated with increased ventricular ectopy and, for oral milrinone, a 28% increase in all-cause mortality [2]. Alifedrine, by contrast, simultaneously reduces the incidence of ischaemia-induced ventricular tachycardia (from 90% to 50%) and reperfusion-induced ventricular fibrillation (from 75% to 37%) while increasing cardiac output—a combination of antiarrhythmic protection and positive inotropy that constitutes a pharmacologically unusual spectrum not reproducible by simply selecting any in-class or cross-class alternative [3].

Alifedrine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Antiarrhythmic Efficacy During Ischaemia-Reperfusion: Alifedrine vs. Standard Inotropes

In anaesthetised greyhounds subjected to coronary artery occlusion and reperfusion, alifedrine (0.3 mg·kg⁻¹ i.v.) reduced the incidence of early ischaemic ventricular tachycardia from 90% (controls) to 50%, reduced reperfusion-induced ventricular fibrillation from 75% to 37%, and increased overall survival from 20% to 50% [1]. In contrast, milrinone—the most widely used PDE3 inhibitor inotropic agent—carries an FDA-labeled warning that it increases ventricular ectopy including nonsustained ventricular tachycardia, and supraventricular arrhythmias were reported in 3.8% of patients receiving milrinone [2]. Alifedrine is the only positive inotropic agent for which concurrent antiarrhythmic efficacy has been quantitatively demonstrated in a controlled ischaemia-reperfusion model.

antiarrhythmic ischaemia-reperfusion injury ventricular fibrillation

Myocardial Oxygen Consumption Sparing vs. Dobutamine

In a canine model of acute ischaemic left ventricular failure induced by coronary microsphere embolisation, alifedrine (0.3 mg·kg⁻¹ bolus + 0.3 mg·kg⁻¹·h⁻¹ infusion) increased left ventricular contractility up to 50% and cardiac output up to 30%, yet myocardial oxygen consumption (MVO₂) was increased only to a minor degree, with coronary flow augmented up to 26% [1]. By comparison, dobutamine (2.5–10 µg·kg⁻¹·min⁻¹) in patients undergoing cardiac catheterisation produced increases in mean MVO₂ of 38% (low dose) and 61% (high dose) while increasing cardiac index by 18% and 39%, respectively [2]. The substantially lower MVO₂ cost at comparable or greater inotropic effect represents a meaningful energetic advantage for alifedrine.

myocardial energetics oxygen consumption inotropic agent comparison

High Inotropic Selectivity: Stroke Volume Increase with Minimal Chronotropic Drive vs. Dobutamine

In a randomized, double-blind, placebo-controlled haemodynamic study in patients with NYHA Grade II/III cardiac failure, intravenous alifedrine 40 mg produced a 35% increase in stroke volume with only a 7% (non-significant) increase in heart rate, yielding a stroke volume/heart rate augmentation ratio of approximately 5:1 [1]. Dobutamine, at clinically used infusion rates (2.5–10 µg·kg⁻¹·min⁻¹), increased cardiac output by 11–45% but was accompanied by heart rate increases of 13%, 21%, and 47% at the three ascending dose levels, corresponding to a substantially less favorable inotropic/chronotropic ratio [2]. Alifedrine's preferential augmentation of stroke volume over heart rate indicates greater inotropic selectivity.

inotropic selectivity chronotropy stroke volume dobutamine comparison

Oral Bioavailability with Haemodynamic Efficacy vs. Withdrawn Oral Milrinone

Single oral doses of alifedrine (40 mg) produced a 39% increase in cardiac index, a 15% increase in stroke volume index, and a 28% reduction in systemic vascular resistance index in patients with mild to moderate heart failure, with peak effects observed at 90–180 minutes post-dose [1]. The peak oral haemodynamic response reached 50–75% of the intravenous response for the same 40 mg dose, confirming clinically meaningful oral bioavailability [2]. By contrast, oral milrinone—the only PDE3 inhibitor extensively studied for chronic oral use—was associated with a 28% increase in all-cause mortality (95% CI: 1–61%; P=0.038) and a 34% increase in cardiovascular mortality in the PROMISE trial, leading to its withdrawal [3]. Alifedrine's oral activity, combined with the absence of a demonstrated mortality signal (noting limited clinical exposure), differentiates it from the PDE3 inhibitor class for oral inotropic research applications.

oral inotrope bioavailability chronic heart failure mortality

Balanced Vasodilatory and Inotropic Profile with Antiarrhythmic Advantage vs. Enoximone

Oral alifedrine (40–60 mg) produced dose-dependent reductions in systemic vascular resistance index (SVRI) of 28%, 39%, and 41%, with corresponding cardiac index increases of 39%, 57%, and 50%, demonstrating a balanced vasodilatory–inotropic profile [1]. Intravenous enoximone (1 mg·kg⁻¹) achieved a 47% reduction in systemic peripheral resistance and a 72% increase in cardiac output in acute heart failure patients, indicating comparable balanced haemodynamics [2]. However, alifedrine's concurrent 50% reduction in ventricular tachycardia incidence and 38% reduction in ventricular fibrillation incidence (see Evidence Item 1) provides an antiarrhythmic dimension absent from enoximone's profile, which has not demonstrated arrhythmia suppression in ischaemia-reperfusion models.

vasodilation systemic vascular resistance enoximone comparison balanced haemodynamics

Alifedrine (CAS 78756-61-3): Recommended Research and Industrial Application Scenarios


Preclinical Ischaemia-Reperfusion Arrhythmia Models Requiring Concurrent Inotropic Support

Alifedrine is the only positive inotropic agent with quantitatively demonstrated antiarrhythmic efficacy in a controlled ischaemia-reperfusion model. It reduced ventricular tachycardia from 90% to 50% and ventricular fibrillation from 75% to 37%, while increasing cardiac output and stroke volume [1]. This makes it the compound of choice for preclinical studies of acute heart failure complicated by myocardial ischaemia, where standard inotropes such as dobutamine or milrinone would introduce confounding pro-arrhythmic effects.

Comparative Pharmacology Studies of Inotropic Mechanisms with Low Myocardial Oxygen Cost

Alifedrine's unique combination of substantial positive inotropy (left ventricular contractility increased up to 50%) with only a minor increase in myocardial oxygen consumption provides a reference standard for evaluating the energetic efficiency of novel inotropic candidates [2]. Its MVO₂-sparing profile contrasts sharply with dobutamine's 38–61% MVO₂ increase, enabling researchers to benchmark new chemical entities against a partial beta-agonist with favorable myocardial energetics.

Oral Inotropic Agent Screening for Chronic Heart Failure Research

With a 39% increase in cardiac index following a single 40 mg oral dose and a peak oral/IV response ratio of 50–75%, alifedrine serves as a validated oral positive inotrope for chronic dosing paradigms [3]. Unlike oral milrinone, which was withdrawn after a 28% mortality increase in the PROMISE trial, alifedrine has not been associated with a mortality signal in available clinical data, making it a safer reference compound for long-term oral inotropic studies.

Investigating the Balance Between Vasodilation and Inotropy Without Arrhythmic Liability

Alifedrine's dose-dependent reduction in systemic vascular resistance (28–41%) coupled with its 40-percentage-point reduction in ventricular tachycardia enables research protocols that require simultaneous afterload reduction and inotropic augmentation in arrhythmia-prone models [4]. PDE3 inhibitors such as enoximone provide comparable vasodilation but lack this antiarrhythmic protection, positioning alifedrine as the preferred tool for studies where haemodynamic improvement must not come at the cost of electrical stability.

Quote Request

Request a Quote for Alifedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.